4-[3-Oxo-3-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-YL)-propenyl]-benzoic acid
Overview
Description
Preparation Methods
The synthetic routes for BMS-181156 involve the use of various organic reactions to construct its complex structure. The preparation typically starts with the synthesis of the naphthalene derivative, followed by the formation of the propenyl group and the benzoic acid moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
BMS-181156 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
BMS-181156 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and properties of retrochalcones.
Biology: It is used to investigate the biological activities of retrochalcones, including their potential as anti-inflammatory and anticancer agents.
Medicine: It is being explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammatory disorders.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BMS-181156 involves its interaction with specific molecular targets and pathways. It primarily targets the retinoic acid receptor gamma, which plays a crucial role in regulating gene expression and cellular differentiation. By binding to this receptor, BMS-181156 modulates the activity of various genes and pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
BMS-181156 is unique among retrochalcones due to its specific structural features and biological activities. Similar compounds include other retrochalcones, such as:
Properties
CAS No. |
95906-68-6 |
---|---|
Molecular Formula |
C24H26O3 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C24H26O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15H,13-14H2,1-4H3,(H,26,27)/b12-7+ |
InChI Key |
ZXQHMEUGMCXKLO-KPKJPENVSA-N |
SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Isomeric SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)/C=C/C3=CC=C(C=C3)C(=O)O)(C)C)C |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C(=O)C=CC3=CC=C(C=C3)C(=O)O)(C)C)C |
Appearance |
Solid powder |
Key on ui other cas no. |
110368-35-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(3-oxo-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propenyl)benzoic acid Ch 80 Ch 80, (E)-isomer Ch-80 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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